molecular formula C20H18N6 B11503878 4-(Diphenylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl cyanide

4-(Diphenylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl cyanide

Cat. No.: B11503878
M. Wt: 342.4 g/mol
InChI Key: RCFRVQFKBHAWED-UHFFFAOYSA-N
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Description

4-(Diphenylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl cyanide is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with diphenylamino, pyrrolidinyl, and cyanide groups

Preparation Methods

The synthesis of 4-(Diphenylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl cyanide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing catalysts and advanced reaction techniques.

Chemical Reactions Analysis

4-(Diphenylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl cyanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Diphenylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl cyanide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Diphenylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(Diphenylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl cyanide can be compared with other triazine derivatives, such as:

    4-(1-Pyrrolidinyl)pyridine: Similar in structure but lacks the diphenylamino and cyanide groups.

    4-(1-Pyrrolidinyl)benzoic acid: Contains a pyrrolidinyl group but has a different core structure.

    Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with different substitution patterns.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N6

Molecular Weight

342.4 g/mol

IUPAC Name

4-(N-phenylanilino)-6-pyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile

InChI

InChI=1S/C20H18N6/c21-15-18-22-19(25-13-7-8-14-25)24-20(23-18)26(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-14H2

InChI Key

RCFRVQFKBHAWED-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)C#N)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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